Product packaging for D-Alanine, N-[(4-methylphenyl)sulfonyl]-(Cat. No.:CAS No. 85471-45-0)

D-Alanine, N-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12879395
CAS No.: 85471-45-0
M. Wt: 243.28 g/mol
InChI Key: LQXKHFZRJYXXFA-MRVPVSSYSA-N
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Description

Historical Context of D-Alanine Analogs in Biochemical Research

The significance of D-amino acids, particularly D-alanine, in biology was a pivotal discovery in the mid-20th century. Unlike the L-amino acids that are the canonical building blocks of proteins in most life forms, D-amino acids were found to have specialized and crucial roles, most notably in the bacterial kingdom. youtube.com D-alanyl-D-alanine is a key structural component in the biosynthesis of peptidoglycan, the mesh-like polymer that forms the bacterial cell wall. researchgate.net This dipeptide is synthesized by the enzyme D-alanine-D-alanine ligase and is essential for the cross-linking reactions that give the cell wall its structural integrity. researchgate.netwikipedia.org

This unique and essential role of D-alanine in bacteria made its metabolic pathway an attractive target for antimicrobial agents. nih.gov The discovery that antibiotics like vancomycin (B549263) function by binding with high affinity to the acyl-D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis, highlighted the importance of this structural motif. researchgate.netacs.org This understanding spurred the development of D-alanine analogs as tools to probe, study, and inhibit the enzymes involved in peptidoglycan biosynthesis. nih.govebi.ac.uk

In modern biochemical research, D-alanine analogs continue to be indispensable. For instance, fluorescent D-amino acids (FDAAs) such as HADA (3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine) have been developed for the in-situ labeling of peptidoglycans in live bacteria. rndsystems.comtocris.com These analogs are incorporated into the cell wall by the native biosynthetic machinery, allowing researchers to visualize cell wall dynamics, growth, and division without affecting bacterial viability. rndsystems.com This research trajectory, from identifying the biological role of D-alanine to creating sophisticated molecular probes, illustrates the enduring importance of D-alanine analogs in biochemistry.

Significance of Sulfonylated Amino Acid Derivatives in Modern Chemical Biology

The covalent modification of amino acids with sulfonyl groups has given rise to a versatile class of molecules with broad applications in chemical biology and medicinal chemistry. nih.gov The sulfonamide functional group, formed by linking a sulfonyl group to the amino group of an amino acid, is a key structural feature in many biologically active compounds. nih.govnih.gov This is partly because the sulfonamide is a stable isostere of a peptide bond, but is resistant to cleavage by proteases. researchgate.net This property makes sulfonylated amino acid derivatives valuable as peptidomimetics in drug discovery. nih.govresearchgate.net

Using amino acids as precursors for sulfonamide synthesis is advantageous due to their chirality, diverse side chains, and biological relevance. nih.gov The resulting amino acid-derived sulfonamides have been shown to possess a wide range of pharmacological activities. nih.gov Furthermore, sulfonyl groups, such as the tosyl group, are frequently employed as protecting groups for the amine function in peptide synthesis and other organic transformations. monash.edu The N-tosyl protection enhances the crystallinity of amino acid derivatives, which can facilitate their purification, although deprotection can require harsh conditions. monash.edu

In the context of chemical biology, sulfonyl-containing functional groups are also used as reactive probes. For example, sulfonyl fluorides are known to react with a range of amino acid residues in proteins, making them useful for activity-based protein profiling and covalent inhibitor design. sigmaaldrich.com The synthesis of amino acid derivatives containing sulfonamide linkages is a key strategy for creating novel glycoconjugates and other complex biomolecules. nih.gov The introduction of a sulfo group, as in N-Fmoc-α-sulfo-β-alanine, can also be used to increase the water solubility of molecules like chromophores and fluorophores for biological applications. nih.gov

Overview of Research Trajectories for N-[(4-methylphenyl)sulfonyl]-D-alanine

Research involving N-[(4-methylphenyl)sulfonyl]-D-alanine primarily centers on its role as a chiral building block and intermediate in organic synthesis. The tosyl group serves as a robust protecting group for the amino function of D-alanine, allowing for selective reactions at the carboxylic acid moiety or the α-carbon.

The synthesis of N-tosyl amino acids is a well-established procedure, typically involving the reaction of the amino acid with p-toluenesulfonyl chloride in a basic aqueous solution. prepchem.com This straightforward preparation makes N-[(4-methylphenyl)sulfonyl]-D-alanine readily accessible as a starting material. Its applications include:

Synthesis of other amino acid derivatives: It can be used as a precursor for creating more complex or unnatural amino acid derivatives. For example, N-tosyl amino acids have been used as intermediates in the synthesis of N-methyl amino acids. monash.edu

Precursor for heterocyclic compounds: N-tosyl activated amino acids and their derivatives are valuable in the synthesis of nitrogen-containing heterocyclic structures. For instance, N-tosyl aziridines, which are versatile synthetic intermediates, can be prepared from N-tosylated amino alcohols, which in turn are derived from N-tosyl amino acids. mdpi.com

Building block in peptidomimetic chemistry: As a protected D-amino acid, it can be incorporated into peptide chains to introduce specific stereochemistry and conformational constraints, or to enhance stability against enzymatic degradation. The tosyl group itself can participate in specific interactions within a binding pocket.

While direct studies on the biological activity of N-[(4-methylphenyl)sulfonyl]-D-alanine are not extensively documented in publicly available literature, its utility is implied through its role in the synthesis of potentially bioactive molecules. Its presence in patent literature suggests its use as an intermediate in the creation of proprietary compounds for various applications. nih.gov The development of synthetic methods, such as those for creating organozinc reagents from protected iodoalanine, further underscores the value of such protected amino acid building blocks in constructing complex molecular architectures. orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4S B12879395 D-Alanine, N-[(4-methylphenyl)sulfonyl]- CAS No. 85471-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85471-45-0

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

(2R)-2-[(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m1/s1

InChI Key

LQXKHFZRJYXXFA-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of N 4 Methylphenyl Sulfonyl D Alanine

Novel Synthetic Routes for N-[(4-methylphenyl)sulfonyl]-D-alanine

The preparation of enantiomerically pure N-[(4-methylphenyl)sulfonyl]-D-alanine is crucial for its application in stereospecific contexts. Traditional and novel synthetic approaches aim to achieve high yield and chiral purity while considering environmental impact and scalability.

A primary and straightforward stereoselective route to N-[(4-methylphenyl)sulfonyl]-D-alanine involves the direct tosylation of the amino group of D-alanine. This reaction is typically carried out by reacting D-alanine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. prepchem.com The reaction preserves the stereochemistry at the alpha-carbon of the amino acid.

A general procedure for the synthesis of N-tosylated amino acids, which can be adapted for D-alanine, is as follows: D-alanine is dissolved in an aqueous solution of a base, such as sodium hydroxide, and cooled. A solution of p-toluenesulfonyl chloride in a non-polar organic solvent like toluene is then added slowly. The mixture is stirred for an extended period, after which the layers are separated. The aqueous layer is then acidified to precipitate the N-[(4-methylphenyl)sulfonyl]-D-alanine product, which can be collected by filtration. prepchem.com

The chiral purity of the synthesized N-[(4-methylphenyl)sulfonyl]-D-alanine is a critical parameter and is typically assessed using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. sigmaaldrich.comsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, for instance, are known to be effective for the direct analysis of underivatized amino acid enantiomers and their derivatives. sigmaaldrich.com The choice of mobile phase, often a mixture of an organic modifier and an aqueous buffer, is crucial for achieving optimal separation of the D- and L-enantiomers. csfarmacie.cz

Table 1: Chromatographic Parameters for Chiral Purity Assessment

Parameter Description
Technique Chiral High-Performance Liquid Chromatography (HPLC)
Stationary Phase Macrocyclic glycopeptide-based (e.g., Teicoplanin)
Mobile Phase Organic modifier (e.g., methanol, acetonitrile) and aqueous buffer

| Detection | UV-Vis or Mass Spectrometry |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of N-[(4-methylphenyl)sulfonyl]-D-alanine, several strategies can be employed to align with these principles. One promising approach is the use of biocatalysis. Enzymes, such as aminoacylases, can be utilized for the synthesis of N-acyl-amino acids in a more environmentally friendly manner compared to traditional chemical methods that may rely on hazardous reagents. nih.govresearchgate.net Biocatalytic processes often occur in aqueous media under mild conditions, reducing the need for volatile organic solvents and high energy consumption. nih.gov

The enzymatic synthesis of N-acyl-amino acids can be a greener alternative to methods that use acyl chlorides, which are often produced using phosgene chemistry. nih.gov While specific examples for the enzymatic tosylation of D-alanine are not extensively documented in readily available literature, the broader application of enzymes in N-acyl-amino acid synthesis suggests a viable route for future research and development in the green synthesis of this compound. nih.gov

For research purposes that require larger quantities of N-[(4-methylphenyl)sulfonyl]-D-alanine, scalable synthesis methods are necessary. The direct tosylation of D-alanine is a method that can be scaled up with relative ease. prepchem.com Key considerations for scalability include efficient mixing, temperature control, and safe handling of reagents. The use of readily available and inexpensive starting materials and reagents also contributes to the feasibility of large-scale synthesis.

Purification of the final product on a larger scale can be achieved through crystallization, which is often a more practical approach than chromatographic methods for multi-gram quantities. researchgate.net The choice of solvent for crystallization is critical to obtain a high-purity product with a good yield.

Chemical Modification and Analog Design Based on the N-[(4-methylphenyl)sulfonyl]-D-alanine Core

The N-[(4-methylphenyl)sulfonyl]-D-alanine scaffold provides a versatile platform for the design and synthesis of new chemical entities with potentially interesting biological activities.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the N-[(4-methylphenyl)sulfonyl]-D-alanine core, systematic modifications can be made to several parts of the molecule to probe their influence on activity.

The tosyl group itself can be a target for modification. The methyl group on the phenyl ring can be replaced with other substituents (e.g., electron-donating or electron-withdrawing groups) to investigate the electronic effects on binding to a biological target. The entire tosyl group can also be replaced with other sulfonyl groups to explore the impact of different aromatic systems.

The alanine side chain (the methyl group) can be substituted with other alkyl or functionalized groups to explore the steric and electronic requirements of the binding pocket of a target protein. Furthermore, the carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate properties such as cell permeability and metabolic stability. The tosyl group acts as a stable protecting group for the amino function of alanine, which allows for selective modifications at other parts of the molecule.

Table 2: Potential Modifications for SAR Studies

Molecular Region Potential Modifications
Tosyl Group Substitution on the phenyl ring (e.g., -Cl, -OCH3, -NO2)
Replacement with other sulfonyl groups (e.g., benzenesulfonyl)
Alanine Side Chain Replacement of the methyl group with other alkyl or functionalized groups

| Carboxylic Acid | Conversion to esters, amides, or other bioisosteres |

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. This strategy can be used to improve the pharmacokinetic properties of a compound. For N-[(4-methylphenyl)sulfonyl]-D-alanine, a potential prodrug strategy is the formation of N-acylsulfonamides. nih.govnih.gov Acylation of the sulfonamide nitrogen can introduce a cleavable promoiety that is removed in vivo to release the parent compound. nih.gov

Conjugation of N-[(4-methylphenyl)sulfonyl]-D-alanine to other molecules, such as peptides, can be a strategy for targeted delivery. mdpi.com Peptides can be designed to bind to specific receptors on the surface of cells, thereby delivering the conjugated compound to a desired site of action. mdpi.com The conjugation can be achieved through the carboxylic acid group of the alanine moiety, which can be activated to form an amide bond with an amino group of a peptide. researchgate.net This approach has been widely explored for the targeted delivery of therapeutic agents. nih.gov

Incorporation of N-[(4-methylphenyl)sulfonyl]-D-alanine into Peptidic and Peptidomimetic Scaffolds

The integration of N-[(4-methylphenyl)sulfonyl]-D-alanine into peptide chains is typically achieved through standard peptide coupling methodologies. In solid-phase peptide synthesis (SPPS), the carboxyl group of N-tosyl-D-alanine is activated and coupled to the free amine of the growing peptide chain anchored to a solid support. Common coupling reagents such as carbodiimides (e.g., DCC, DIC) in the presence of additives like HOBt, or uronium/aminium-based reagents (e.g., HBTU, HATU) are employed to facilitate efficient amide bond formation.

The use of D-amino acids, such as N-tosyl-D-alanine, is a well-established strategy to enhance the proteolytic stability of peptides. The unnatural stereochemistry at the α-carbon hinders recognition by proteases, thereby prolonging the biological half-life of the resulting peptide or peptidomimetic.

While specific, publicly available data on a wide range of peptidic and peptidomimetic scaffolds incorporating N-[(4-methylphenyl)sulfonyl]-D-alanine is limited in the general literature, the principles of peptidomimetic design and the known reactivity of this building block allow for its hypothetical inclusion in various structures. The following table illustrates potential peptidic and peptidomimetic scaffolds where N-[(4-methylphenyl)sulfonyl]-D-alanine could be incorporated, along with the rationale for its inclusion.

Scaffold TypeExample Structure (Hypothetical)Rationale for Incorporation of N-[(4-methylphenyl)sulfonyl]-D-alaninePotential Application
Linear PeptideAc-His-Trp-(Ts-D-Ala)-Gly-NH2Enhance proteolytic stability; Induce a β-turn conformation.Enzyme inhibitors, Receptor antagonists
Cyclic Peptidecyclo(-Arg-Gly-Asp-(Ts-D-Ala)-)Introduce conformational constraint; Improve receptor selectivity.Integrin antagonists, Anticancer agents
Peptoid-Peptide HybridAc-(N-benzylglycine)-(Ts-D-Ala)-Leu-NH2Combine the flexibility of peptoids with the defined stereochemistry of amino acids; Enhance membrane permeability.Antimicrobial agents, Drug delivery systems
β-Turn MimeticA scaffold designed to mimic a β-turn, with (Ts-D-Ala) as the i+2 residue.Stabilize the β-turn structure; Provide a key pharmacophoric element.Modulators of protein-protein interactions

The synthesis of such molecules would follow established protocols for peptide and peptidomimetic chemistry. For instance, the synthesis of a linear peptide containing N-tosyl-D-alanine on a solid support would involve the sequential coupling of Fmoc-protected amino acids, followed by the coupling of N-tosyl-D-alanine, and subsequent cleavage and deprotection steps.

Structural Biology and Biophysical Characterization of N 4 Methylphenyl Sulfonyl D Alanine Complexes

Crystallographic Studies of N-[(4-methylphenyl)sulfonyl]-D-alanine in Complex with Target Proteins

Crystallographic studies are a cornerstone for understanding the precise three-dimensional arrangement of atoms in a molecule and how it interacts with its biological targets. This technique would be invaluable for elucidating the binding of N-[(4-methylphenyl)sulfonyl]-D-alanine to a target protein.

X-ray crystallography would provide a high-resolution snapshot of the N-[(4-methylphenyl)sulfonyl]-D-alanine molecule nestled within the binding site of a target protein. This would allow for the precise identification of all intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the protein. The orientation and conformation of the ligand within the binding pocket would be unambiguously determined, revealing which functional groups of the compound are critical for binding.

Hypothetical Data Table: Intermolecular Interactions between N-[(4-methylphenyl)sulfonyl]-D-alanine and a Target Protein

Ligand Atom/Group Protein Residue Interaction Type Distance (Å)
Sulfonyl Oxygen Arg122 Hydrogen Bond 2.8
Methylphenyl Group Leu78, Val103 Hydrophobic N/A
Carboxyl Group Lys45 Salt Bridge 3.1

By comparing the crystal structure of the protein with and without the bound ligand, any conformational changes induced by the binding of N-[(4-methylphenyl)sulfonyl]-D-alanine can be meticulously analyzed. This could involve subtle side-chain rearrangements or more significant domain movements. Such structural changes are often crucial for the protein's biological function and can provide insights into the mechanism of action of the compound.

Solution-State Biophysical Techniques for Structural Elucidation of N-[(4-methylphenyl)sulfonyl]-D-alanine Interactions

While crystallography provides a static picture, solution-state techniques offer a dynamic view of the interaction between N-[(4-methylphenyl)sulfonyl]-D-alanine and its target protein under conditions that more closely mimic the physiological environment.

NMR spectroscopy is a powerful tool for identifying the binding interface on a protein. In a typical experiment, such as Chemical Shift Perturbation (CSP) mapping, the NMR spectrum of the protein is recorded in the absence and presence of increasing concentrations of N-[(4-methylphenyl)sulfonyl]-D-alanine. Amino acid residues in the protein that are involved in the binding interaction, or are affected by a conformational change upon binding, will show significant changes in their corresponding signals in the NMR spectrum. This allows for the mapping of the binding site on the protein's surface.

SPR and ITC are complementary techniques that provide quantitative data on the binding affinity and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR) measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time. This technique would provide the on-rate (k_on) and off-rate (k_off) for the binding of N-[(4-methylphenyl)sulfonyl]-D-alanine to its target, from which the dissociation constant (K_D) can be calculated.

Hypothetical Data Table: Kinetic and Affinity Parameters from SPR Analysis

Parameter Value
Association Rate (k_on) (M⁻¹s⁻¹) 1.5 x 10⁵
Dissociation Rate (k_off) (s⁻¹) 3.2 x 10⁻³

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (K_a), enthalpy change (ΔH), and entropy change (ΔS). This information reveals the driving forces behind the binding event.

Hypothetical Data Table: Thermodynamic Parameters from ITC Analysis

Parameter Value
Association Constant (K_a) (M⁻¹) 4.7 x 10⁷
Enthalpy Change (ΔH) (kcal/mol) -8.5
Entropy Change (ΔS) (cal/mol·K) 6.2

Biochemical Pathways and Cellular Processes Modulated by N 4 Methylphenyl Sulfonyl D Alanine

Interference with Microbial Cell Wall Biosynthesis Pathways

The bacterial cell wall, a structure essential for survival, is primarily composed of peptidoglycan. This macromolecule consists of glycan chains cross-linked by short peptides, a process that is a key target for many antibiotics. The synthesis of peptidoglycan is a complex, multi-step process that begins in the cytoplasm and is completed on the outer surface of the cell membrane.

The biosynthesis of peptidoglycan precursors is a critical intracellular stage. It involves the enzymatic synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) and the sequential addition of amino acids to form a pentapeptide side chain. A key component of this pentapeptide is a D-alanyl-D-alanine dipeptide.

To understand the impact of N-[(4-methylphenyl)sulfonyl]-D-alanine on this process, studies would need to investigate its potential inhibitory effects on the enzymes involved in the synthesis of the UDP-MurNAc-pentapeptide precursor. This would include enzymes such as MurC, MurD, MurE, and MurF, which are responsible for the stepwise addition of amino acids.

Table 1: Hypothetical Enzyme Inhibition Data for N-[(4-methylphenyl)sulfonyl]-D-alanine

EnzymeSubstrate(s)Putative Inhibitory Action of N-[(4-methylphenyl)sulfonyl]-D-alanineRequired Experimental Evidence
Alanine Racemase (Alr) L-AlanineCompetitive or non-competitive inhibitionKinetic assays measuring the rate of L-alanine to D-alanine conversion in the presence of the compound.
D-Ala-D-Ala Ligase (Ddl) D-Alanine, ATPCompetitive inhibition with D-alanine or ATPEnzyme kinetic studies (e.g., Michaelis-Menten analysis) to determine the mode of inhibition.
MurF Ligase UDP-MurNAc-tripeptide, D-Ala-D-AlaInterference with the binding of the D-Ala-D-Ala dipeptideStructural biology studies (e.g., X-ray crystallography) of MurF in complex with the compound.

This table is illustrative and does not represent published data.

D-alanine is a central molecule in peptidoglycan synthesis. Its availability is tightly regulated through the action of alanine racemase, which converts L-alanine to D-alanine, and D-amino acid transaminases. Any disruption in the metabolic flux of D-alanine can have significant consequences for cell wall integrity.

Research into the effects of N-[(4-methylphenyl)sulfonyl]-D-alanine would need to employ metabolomics approaches to quantify the intracellular pools of L-alanine, D-alanine, and related metabolites in bacteria exposed to the compound. This would reveal whether the compound affects the synthesis, transport, or incorporation of D-alanine.

Modulation of Enzyme Systems Beyond Primary Inhibitory Targets

Beyond the direct enzymes of peptidoglycan synthesis, other cellular enzyme systems could be affected by N-[(4-methylphenyl)sulfonyl]-D-alanine. For instance, the regulation of cell wall hydrolases, enzymes responsible for breaking down peptidoglycan during cell growth and division, is a potential area of modulation.

To investigate this, studies could examine the expression and activity of key autolysins in the presence of the compound. Furthermore, global proteomic and transcriptomic analyses would be necessary to identify any off-target effects on other cellular proteins and pathways.

Role in Reconstituted Cell-Free Biochemical Systems

Reconstituted cell-free systems, which contain purified components of a specific biochemical pathway, offer a controlled environment to study the effects of compounds on individual steps of a process. A cell-free system for peptidoglycan biosynthesis would allow for the precise determination of the inhibitory mechanism of N-[(4-methylphenyl)sulfonyl]-D-alanine.

Table 2: Potential Applications of a Cell-Free System to Study N-[(4-methylphenyl)sulfonyl]-D-alanine

Cell-Free System ComponentResearch QuestionExpected Outcome
Purified Alanine Racemase and D-Ala-D-Ala LigaseDoes the compound directly inhibit the synthesis of D-Ala-D-Ala?Determination of IC50 values and kinetic parameters of inhibition.
Complete set of Mur ligases (MurC-F)At which step is the synthesis of the pentapeptide precursor blocked?Identification of the specific enzyme target within the cytoplasmic synthesis pathway.
Membrane fraction with translocases and transglycosylasesDoes the compound interfere with the membrane-associated steps of peptidoglycan synthesis?Assessment of the impact on Lipid II flipping and polymerization.

This table is illustrative and does not represent published data.

Computational and Theoretical Approaches in N 4 Methylphenyl Sulfonyl D Alanine Research

Molecular Docking and Virtual Screening for Target Identification and Ligand Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dundee.ac.uk Structure-based virtual screening (SBVS) utilizes docking algorithms to screen large libraries of compounds against a specific protein target, identifying potential "hits" that may exhibit biological activity. nih.gov This process is crucial for identifying the potential protein targets of N-[(4-methylphenyl)sulfonyl]-D-alanine and predicting its binding affinity and mode.

The process begins with the preparation of the 3D structures of both the ligand (N-[(4-methylphenyl)sulfonyl]-D-alanine) and potential protein targets. nih.gov Docking software then systematically evaluates numerous possible conformations and orientations of the ligand within the protein's binding site. A scoring function is used to estimate the binding affinity, often expressed as a binding energy value, with more negative scores typically indicating a more favorable interaction. dundee.ac.uk

In studies of similar sulfonyl-α-L-amino acid derivatives, molecular docking has been successfully employed to predict binding geometries and correlate them with observed antiproliferative activity against various cancer cell lines. ekb.egresearchgate.net For N-[(4-methylphenyl)sulfonyl]-D-alanine, a similar virtual screening approach could be used against databases of protein structures, such as the Protein Data Bank (PDB), to identify potential targets involved in various disease pathways. drugbank.com For example, this methodology has been used to screen for potential inhibitors of key proteins in pathogens like Staphylococcus aureus or SARS-CoV-2. nih.govnih.gov The results of such a screening would highlight proteins with the most favorable predicted binding energies, prioritizing them for further experimental validation.

Table 1: Illustrative Example of Virtual Screening Results for N-[(4-methylphenyl)sulfonyl]-D-alanine

Potential Protein TargetPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
D-alanyl-D-alanine ligase2I8C-8.5Ser150, Glu187, Lys215
Macrophage Metalloelastase (MMP-12)1JK3-7.9His218, His222, Glu219
Carbonic Anhydrase II2CBA-7.2His94, His96, Thr199

Note: This table is for illustrative purposes to demonstrate the type of data generated from molecular docking and does not represent actual experimental results.

Molecular Dynamics (MD) Simulations of N-[(4-methylphenyl)sulfonyl]-D-alanine and its Biomolecular Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, offering insights into the stability of ligand-protein complexes, conformational changes, and the thermodynamics of binding. mdpi.com

Once a potential binding pose of N-[(4-methylphenyl)sulfonyl]-D-alanine to a target protein is identified through docking, MD simulations can be used to assess the stability of this complex. researchgate.net The simulation is typically run for nanoseconds or even microseconds, tracking the trajectory of every atom in the system. nih.gov

Analysis of the simulation trajectory allows for the evaluation of key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the complex is in a stable equilibrium. researchgate.net Furthermore, the simulations reveal the conformational ensemble of the ligand within the binding pocket—the collection of different shapes and orientations it adopts. Quantum mechanical and molecular dynamic simulation approaches have been used to investigate the conformational behavior of peptides containing N-methylated alanine residues. nih.govresearchgate.net These studies show that such molecules can adopt various structures, like helices or β-strands, depending on the environment. nih.govresearchgate.net This type of analysis is critical for understanding how the flexibility of N-[(4-methylphenyl)sulfonyl]-D-alanine contributes to its binding affinity and specificity.

Beyond assessing static binding, advanced MD simulation techniques can be used to explore the entire binding process. These methods can elucidate the pathway a ligand takes to enter a binding site and the conformational changes that occur in both the ligand and the protein during this process.

A key parameter that can be estimated from these simulations is the ligand's residence time—the average time it remains bound to its target. Longer residence times are often correlated with a more durable pharmacological effect in vivo. Understanding the factors that govern residence time, such as specific hydrogen bonds or hydrophobic interactions that must be broken for the ligand to dissociate, can provide invaluable guidance for designing analogs with improved therapeutic profiles.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Insights

Quantum mechanical (QM) calculations, based on the principles of quantum physics, provide a highly accurate description of the electronic structure of a molecule. nih.gov These methods can be used to calculate a wide range of molecular properties, including charge distribution, molecular orbital energies (such as the HOMO and LUMO), and bond energies.

For N-[(4-methylphenyl)sulfonyl]-D-alanine, QM calculations can offer deep insights into its intrinsic chemical reactivity. By mapping the electrostatic potential onto the molecule's surface, regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. This information is crucial for understanding how the molecule interacts with its biological target on a sub-atomic level, including the formation of hydrogen bonds, electrostatic interactions, and other non-covalent forces that stabilize the complex. Such calculations were used to investigate the conformational behavior of peptides containing N-methylated alanine residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-[(4-methylphenyl)sulfonyl]-D-alanine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to changes in their biological activity.

To build a QSAR model for analogs of N-[(4-methylphenyl)sulfonyl]-D-alanine, a dataset of structurally similar compounds with experimentally measured biological activity is required. For each compound, a set of "molecular descriptors" is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. nih.gov

Statistical methods, such as multiple linear regression (MLR), are then used to generate a mathematical equation that correlates the descriptors with the observed activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net This approach significantly accelerates the drug design cycle by focusing laboratory efforts on compounds with the highest probability of success. Studies on other sulfonyl hydrazones and benzenesulfonamides have successfully used 2D and 3D-QSAR models to correlate structure with antibacterial or cytotoxic activity. nih.govmdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorProperty Encoded
TopologicalWiener IndexMolecular branching and compactness
PhysicochemicallogPLipophilicity / Hydrophobicity
ElectronicDipole MomentCharge distribution and polarity
3D / ConformationalMolecular Surface AreaMolecular size and shape

Q & A

Q. What analytical challenges arise in detecting trace impurities in N-[(4-methylphenyl)sulfonyl]-D-alanine, and how are they resolved?

  • Methodology :
  • HPLC-MS/MS : Use C18 columns (3.5 µm, 150 × 4.6 mm) with 0.1% formic acid/ACN gradient. Detect impurities (e.g., unreacted sulfonyl chloride) via MRM transitions.
  • Validation : Follow ICH guidelines for LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) .

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